molecular formula C7H7ClO3S2 B13141565 4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid

4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid

Cat. No.: B13141565
M. Wt: 238.7 g/mol
InChI Key: LLKMPKUBANFCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid is a heterocyclic compound belonging to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 3-methoxy-5-(methylthio)thiophene-2-carboxylic acid using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Biological Activity

4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid is an organic compound characterized by a thiophene ring with various substituents, including a chlorine atom, a methoxy group, and a methylthio group. Its unique structure contributes to its potential biological activities, particularly in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and potential applications.

  • Molecular Formula : C₇H₇ClO₃S₂
  • Molecular Weight : 238.71 g/mol

The compound features a thiophene ring, which enhances its reactivity and interaction with biological systems due to the presence of sulfur and various functional groups.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Cell Cycle Modulation : Initial findings indicate that it may induce cell cycle arrest in cancer cells, potentially leading to apoptosis.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity:

Cell LineIC₅₀ Value (µM)Observations
A54925Induced apoptosis
HCT11615Significant growth inhibition
MCF730Moderate cytotoxicity

These results indicate that the compound has selective cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

These findings suggest that this compound could be developed as an antimicrobial agent.

Comparative Analysis with Analog Compounds

When compared with structurally similar compounds, this compound shows distinct biological profiles:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-thiophene-2-carboxylic acidChlorine and carboxylic acid on thiophene ringSimpler structure without additional substituents
4-Chloro-3-(difluoromethoxy)-5-(methylthio)thiopheneDifluoromethoxy group instead of methoxyPotentially different biological activity due to fluorine
4-Chloro-3-methoxy-thiopheneLacks carboxylic acid functionalityMore hydrophobic, potentially different solubility

The unique combination of functional groups in this compound enhances its utility in targeted applications.

Properties

Molecular Formula

C7H7ClO3S2

Molecular Weight

238.7 g/mol

IUPAC Name

4-chloro-3-methoxy-5-methylsulfanylthiophene-2-carboxylic acid

InChI

InChI=1S/C7H7ClO3S2/c1-11-4-3(8)7(12-2)13-5(4)6(9)10/h1-2H3,(H,9,10)

InChI Key

LLKMPKUBANFCMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1Cl)SC)C(=O)O

Origin of Product

United States

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